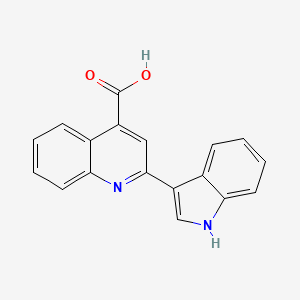

2-(1H-Indol-3-yl)chinolin-4-carbonsäure

Übersicht

Beschreibung

2-(1H-indol-3-yl)quinoline-4-carboxylic acid, also known as IQCA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. IQCA is a heterocyclic organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C17H11N2O2 and a molecular weight of 277.28 g/mol.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

2-(1H-Indol-3-yl)chinolin-4-carbonsäure: Derivate wurden synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen zeigten Aktivität gegen Staphylococcus aureus, einschließlich Methicillin-resistenter Stämme (MRSA), und Mycobacterium tuberculosis. Die strukturellen und funktionalen Zusammenhänge dieser Derivate tragen zu ihrer Wirksamkeit bei der Bekämpfung von bakteriellen Krankheiten bei, die zunehmend gegen Antibiotika resistent sind .

Antiproliferative Wirkungen

Einige Derivate von This compound haben signifikante antiproliferative Aktivitäten gegen verschiedene Krebszelllinien gezeigt. Dies deutet auf ihre potenzielle Verwendung in der Krebstherapie hin, insbesondere bei der gezielten Behandlung schnell teilender Zellen .

Molekular-Docking-Studien

Die synthetisierten Derivate wurden mittels Molekular-Docking bewertet, um ihre Fähigkeit zu bestimmen, an lange RSH-Proteine (RelA/SpoT-Homolog) zu binden. Dies ist entscheidend für das Verständnis ihres Wirkmechanismus, insbesondere im Kontext von Mykobakterien- und Streptokokken-(p)ppGpp-Synthetase-Strukturen .

Zytotoxische Aktivität

Bestimmte Verbindungen innerhalb dieser Klasse wurden auf ihre zytotoxische Aktivität untersucht. Diese Forschung ist wichtig für die Entwicklung neuer therapeutischer Mittel, die Krebszellen selektiv abtöten können, ohne gesunde Zellen zu schädigen .

Biologisches Potenzial in der Pharmakologie

Indolderivate, einschließlich This compound, besitzen ein breites Spektrum an biologischen Aktivitäten. Es wurde festgestellt, dass sie antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose-, antidiabetische, antimalarielle und Anticholinesterase-Aktivitäten haben. Dies macht sie für die Entwicklung neuer Arzneimittel von großem Interesse .

Synthese von bioaktiven Verbindungen

Der Indolkern ist ein Schlüsselelement in vielen bioaktiven Verbindungen. Die Addition des Indolkernes zu Arzneimitteln verbessert ihr pharmakologisches Profil, wodurch This compound eine wertvolle Verbindung für die Synthese von biologisch aktiven Molekülen ist .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASAQOOBWVAYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626967 | |

| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89391-04-8 | |

| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

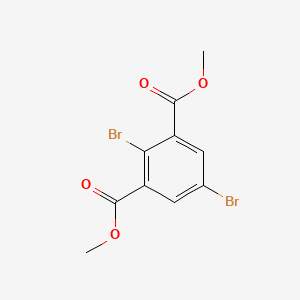

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

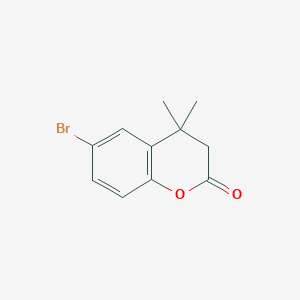

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

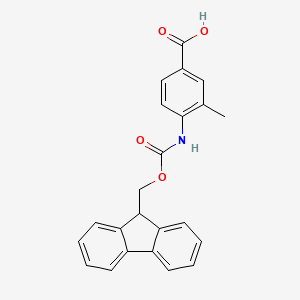

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)